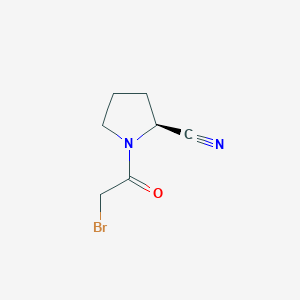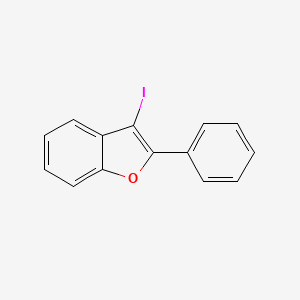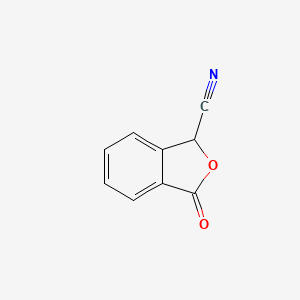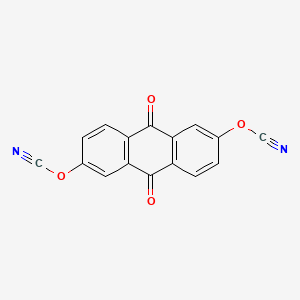
2,6-dicyanatoanthracene-9,10-dione
Overview
Description
2,6-Dicyanatoanthracene-9,10-dione is a derivative of anthracene-9,10-dione, which is a multifaceted chemical used in various industries. This compound is known for its rigid, planar, and aromatic scaffold, making it a valuable component in the production of synthetic dyes, crop protection agents, and other industrial applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-dicyanatoanthracene-9,10-dione typically involves the introduction of cyano groups at the 2 and 6 positions of anthracene-9,10-dione. One common method includes the reaction of anthracene-9,10-dione with cyanogen bromide in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in maintaining consistency and efficiency in production .
Chemical Reactions Analysis
Types of Reactions
2,6-Dicyanatoanthracene-9,10-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert it into hydroquinone derivatives.
Substitution: The cyano groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like Grignard reagents and organolithium compounds facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions include various substituted anthracene derivatives, which have applications in dye production, organic electronics, and pharmaceuticals .
Scientific Research Applications
2,6-Dicyanatoanthracene-9,10-dione has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a fluorescent probe in biological imaging.
Medicine: Explored for its anticancer properties and as a component in drug delivery systems.
Industry: Utilized in the production of high-performance dyes and pigments
Mechanism of Action
The mechanism of action of 2,6-dicyanatoanthracene-9,10-dione involves its interaction with molecular targets through its cyano groups. These interactions can lead to the formation of reactive intermediates that can modify biological molecules, thereby exerting its effects. The compound’s planar structure allows it to intercalate into DNA, potentially disrupting cellular processes .
Comparison with Similar Compounds
Similar Compounds
- 2,6-Diaminoanthracene-9,10-dione
- 2,6-Dichloroanthracene-9,10-dione
- 2,6-Dimethylanthracene-9,10-dione
Uniqueness
2,6-Dicyanatoanthracene-9,10-dione is unique due to its cyano groups, which impart distinct chemical reactivity and biological activity compared to other derivatives. Its ability to undergo a wide range of chemical reactions makes it a versatile compound in various applications .
Properties
IUPAC Name |
(6-cyanato-9,10-dioxoanthracen-2-yl) cyanate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H6N2O4/c17-7-21-9-1-3-11-13(5-9)16(20)12-4-2-10(22-8-18)6-14(12)15(11)19/h1-6H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CTQGUPZGTPTYQM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1OC#N)C(=O)C3=C(C2=O)C=C(C=C3)OC#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H6N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10434276 | |
| Record name | Cyanic acid, 9,10-dihydro-9,10-dioxo-2,6-anthracenediyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10434276 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
290.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
143814-17-9 | |
| Record name | Cyanic acid, 9,10-dihydro-9,10-dioxo-2,6-anthracenediyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10434276 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



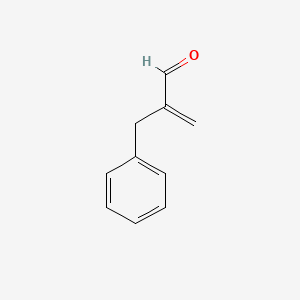

![[(2R,3R,4R,5R)-3,4-diacetyloxy-5-(6-amino-8-fluoropurin-9-yl)oxolan-2-yl]methyl acetate](/img/structure/B1624872.png)


![2-Azetidinecarboxylic acid, 1-[(1S)-1-phenylethyl]-, methyl ester, (2S)-](/img/structure/B1624876.png)

